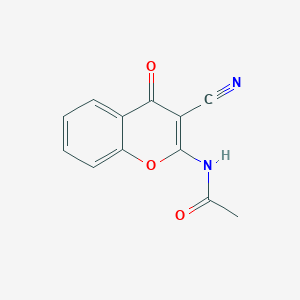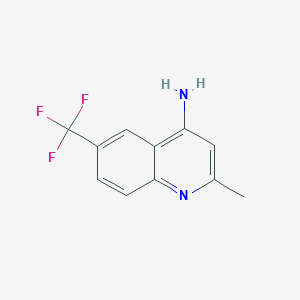
4-Amino-2-methyl-6-trifluoromethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methyl-6-trifluoromethylquinoline is a chemical compound with the molecular formula C11H9F3N2 and a molecular weight of 226.2 g/mol It is primarily used in research settings and is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-6-trifluoromethylquinoline typically involves the reaction of 2-methylquinoline with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-methyl-6-trifluoromethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amino group into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and various alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methyl-6-trifluoromethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is used in the study of enzyme interactions and protein binding due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structure suggests it may have activity against certain diseases, although more studies are needed to confirm this.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Amino-2-methyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6-trifluoromethylquinoline
- 4-Bromo-7-trifluoromethylquinoline
- 4-Hydroxy-2-methyl-6-trifluoromethylquinoline
- 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
Uniqueness
4-Amino-2-methyl-6-trifluoromethylquinoline is unique due to the presence of both an amino group and a trifluoromethyl group on the quinoline ring. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other similar compounds. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
948292-54-4 |
|---|---|
Molekularformel |
C11H9F3N2 |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
2-methyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C11H9F3N2/c1-6-4-9(15)8-5-7(11(12,13)14)2-3-10(8)16-6/h2-5H,1H3,(H2,15,16) |
InChI-Schlüssel |
NSNCJGFDMIRSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


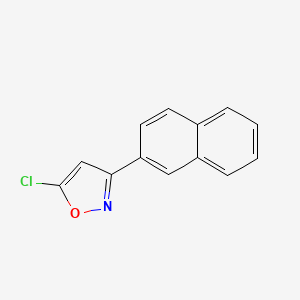
![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)
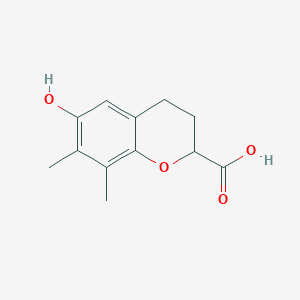
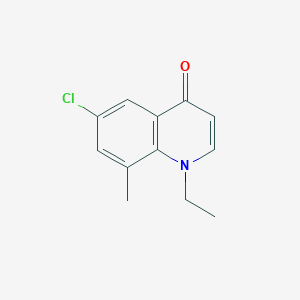
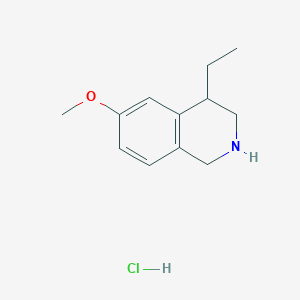
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)

![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

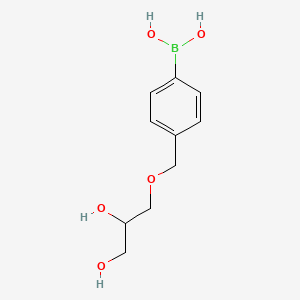
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)


